molecular formula C9H17N B2445818 3-(but-3-en-1-yl)piperidine CAS No. 1565061-57-5

3-(but-3-en-1-yl)piperidine

Cat. No.: B2445818
CAS No.: 1565061-57-5
M. Wt: 139.242
InChI Key: IFANOYFXELISQU-UHFFFAOYSA-N
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Description

3-(but-3-en-1-yl)piperidine is an organic compound that belongs to the class of piperidines Piperidines are six-membered heterocyclic compounds containing one nitrogen atom The structure of this compound includes a piperidine ring with a but-3-enyl substituent at the third position

Mechanism of Action

Target of Action

3-But-3-enylpiperidine is a derivative of piperidine . Piperidine and its derivatives are known to have a wide range of pharmacological properties, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant effects . .

Mode of Action

Piperidine derivatives, such as bupropion, are known to exert their pharmacological effects by weakly inhibiting the enzymes involved in the uptake of neurotransmitters norepinephrine and dopamine from the synaptic cleft, therefore prolonging their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters . It’s plausible that 3-But-3-enylpiperidine might have a similar mode of action, but this needs to be confirmed with further studies.

Biochemical Pathways

Piperidine and its derivatives are known to interact with various biochemical pathways These interactions can have a broad impact on metabolic, signaling, disease, drug, and physiological pathways

Pharmacokinetics

The pharmacokinetics of drugs can be manipulated through dosing changes, food administration, management of drug interactions, and adherence through directly observed therapy

Result of Action

Piperidine derivatives are known to have a variety of biological functions, such as immune regulation, angiogenesis, wound healing, and antitumor activity

Action Environment

Environmental factors can significantly influence the pharmacokinetics and pharmacodynamics of drugs

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(but-3-en-1-yl)piperidine can be achieved through several synthetic routes. One common method involves the alkylation of piperidine with 3-butenyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: Piperidine and 3-butenyl halide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The piperidine is deprotonated by the base, forming a nucleophilic piperidine anion, which then attacks the electrophilic carbon of the 3-butenyl halide, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-(but-3-en-1-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the butenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Reduced piperidine derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

3-(but-3-en-1-yl)piperidine has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in the study of biological pathways and mechanisms due to its structural similarity to biologically active piperidine derivatives.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    Piperidine: The parent compound, which lacks the butenyl substituent.

    3-Aminopiperidine: A derivative with an amino group at the third position.

    3-Butylpiperidine: A derivative with a butyl group instead of a butenyl group.

Comparison: 3-(but-3-en-1-yl)piperidine is unique due to the presence of the butenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The unsaturation in the butenyl group allows for additional chemical transformations and interactions that are not possible with saturated derivatives like 3-butylpiperidine.

Properties

IUPAC Name

3-but-3-enylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-2-3-5-9-6-4-7-10-8-9/h2,9-10H,1,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFANOYFXELISQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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